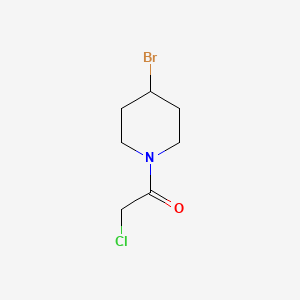
1-(4-Bromo-piperidin-1-yl)-2-chloro-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-piperidin-1-yl)-2-chloro-ethanone is a chemical compound with the molecular formula C7H12BrNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both bromine and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-piperidin-1-yl)-2-chloro-ethanone typically involves the reaction of 4-bromo-piperidine with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromo-piperidin-1-yl)-2-chloro-ethanone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-piperidin-1-yl)-2-chloro-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-piperidin-1-yl)-2-chloro-ethanone involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Bromo-piperidin-1-yl)-ethanone: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
1-(4-Chloro-piperidin-1-yl)-2-chloro-ethanone: Contains a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(4-Fluoro-piperidin-1-yl)-2-chloro-ethanone: Contains a fluorine atom, which can significantly alter its chemical properties and reactivity.
Uniqueness
1-(4-Bromo-piperidin-1-yl)-2-chloro-ethanone is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns and potential applications. Its dual halogenation allows for versatile chemical modifications and exploration in various research fields.
Eigenschaften
IUPAC Name |
1-(4-bromopiperidin-1-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrClNO/c8-6-1-3-10(4-2-6)7(11)5-9/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFDAOZFEQIUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1Br)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7916535.png)
![{2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7916538.png)
![2-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7916540.png)
![2-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7916548.png)
![2-{2-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7916552.png)
![2-[(S)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7916563.png)
![2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7916567.png)
![2-[3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7916568.png)
![2-[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7916571.png)
![2-{2-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7916588.png)
![2-{4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7916589.png)
![2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7916597.png)
![2-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7916601.png)
![2-{4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7916602.png)
